5-Chlorooxindole

Catalog No.
S595341
CAS No.
17630-75-0
M.F
C8H6ClNO
M. Wt
167.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chlorooxindole

CAS Number

17630-75-0

Product Name

5-Chlorooxindole

IUPAC Name

5-chloro-1,3-dihydroindol-2-one

Molecular Formula

C8H6ClNO

Molecular Weight

167.59 g/mol

InChI

InChI=1S/C8H6ClNO/c9-6-1-2-7-5(3-6)4-8(11)10-7/h1-3H,4H2,(H,10,11)

InChI Key

WWJLCYHYLZZXBE-UHFFFAOYSA-N

SMILES

C1C2=C(C=CC(=C2)Cl)NC1=O

Synonyms

5-Chloro-1,3-dihydro-2H-indol-2-one; 5-Chloro-1,3-dihydroindol-2-one; 5-Chloro-2,3-dihydroindol-2-one; 5-Chloro-2-indolinone; 5-Chloro-2-oxindole; 5-Chloro-2-oxoindoline; 5-Chloroindol-2-one; 5-Chlorooxindole;

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)NC1=O

Building Block for Complex Molecules:

5-Chlorooxindole (5-ClOx) is not a naturally occurring compound but is a valuable intermediate in organic synthesis due to its functional group and reactivity. Its presence of the indole ring system, a five-membered nitrogen-containing heterocycle, makes it a crucial building block for various complex molecules, including pharmaceuticals, natural products, and functional materials []. Researchers utilize 5-ClOx as a starting material for the synthesis of diverse compounds by employing various functionalization reactions, leveraging its inherent reactivity [].

Potential Therapeutic Agent:

Recent studies have explored the potential therapeutic applications of 5-ClOx itself. Research suggests that it may possess various biological activities, including:

  • Antimicrobial activity: Studies indicate that 5-ClOx and its derivatives exhibit antibacterial and antifungal properties, making them potential candidates for the development of novel antimicrobial agents [].
  • Neurological effects: 5-ClOx has been shown to modulate the activity of the 5-HT3 receptor, a crucial component of the serotonin signaling pathway in the brain. This suggests its potential role in treating neurological disorders associated with serotonin dysregulation [].
  • Enzyme inhibition: Research suggests that 5-ClOx may act as an inhibitor for specific enzymes, such as glycogen phosphorylase, potentially impacting glucose metabolism and offering therapeutic possibilities in diabetes management [].

5-Chlorooxindole is a derivative of oxindole, characterized by the presence of a chlorine atom at the fifth position of the indole ring. The chemical formula for 5-chlorooxindole is C_9H_6ClN_O, and it exhibits notable structural features that contribute to its chemical reactivity and biological activity. Oxindoles are known for their diverse pharmacological properties, making 5-chlorooxindole an important compound in medicinal chemistry.

Typical of indole derivatives. These include:

  • Nucleophilic Substitution Reactions: The chlorine atom can be replaced by nucleophiles, leading to the formation of new compounds.
  • Cyclization Reactions: Under certain conditions, 5-chlorooxindole can participate in cyclization to form more complex structures.
  • Reduction Reactions: The compound can be reduced to yield derivatives with different functional groups.

For instance, reactions involving amines can lead to the formation of secondary amines through reductive amination processes .

5-Chlorooxindole has been studied for its biological activity, particularly its antiproliferative properties. Research indicates that it exhibits significant cytotoxic effects against various cancer cell lines. For example, specific derivatives of 5-chlorooxindole have shown promising results with half-maximal inhibitory concentration (IC50) values indicating effective inhibition of cell growth . Additionally, its interaction with biological targets such as enzymes and receptors enhances its potential therapeutic applications.

The synthesis of 5-chlorooxindole can be achieved through several methods:

  • Halogenation of Oxindole: This method involves the chlorination of oxindole under controlled conditions to introduce the chlorine atom at the fifth position.
  • Intermediates Approach: Starting from indoline or other related compounds, intermediates such as 1-acylindoline can be synthesized and subsequently converted into 5-chlorooxindole through halogenation and other transformations .
  • Commercial Methods: Various commercial synthesis routes are available that utilize halogen-exchange reactions to produce 5-chlorooxindole in a scalable manner .

5-Chlorooxindole is utilized in various fields:

  • Pharmaceutical Research: It serves as a lead compound for developing new anticancer agents due to its antiproliferative properties.
  • Biochemical Studies: The compound is used in biochemical assays to study enzyme interactions and cellular mechanisms.
  • Material Science: Its luminescent properties have been explored in materials chemistry for applications in organic light-emitting diodes (OLEDs) and sensors .

Studies on the interactions of 5-chlorooxindole with biological targets have revealed its potential as a modulator of various signaling pathways. For instance, it has been shown to interact with specific proteins involved in cell proliferation and apoptosis. The binding affinity and specificity of these interactions are critical for understanding its mechanism of action in therapeutic contexts .

5-Chlorooxindole shares structural similarities with several other compounds, which can provide insights into its unique properties. Below is a comparison with similar compounds:

Compound NameStructural FeaturesUnique Properties
OxindoleBase structure without chlorineBroad pharmacological activity
5-BromooxindoleBromine instead of chlorineDifferent reactivity profile due to bromine's size
6-ChlorooxindoleChlorine at a different positionPotentially different biological activity
7-ChlorooxindoleChlorine at another positionMay exhibit distinct pharmacological effects

5-Chlorooxindole's unique positioning of the chlorine atom contributes to its distinct reactivity and biological activity compared to these similar compounds.

XLogP3

1.8

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H361f ***: Suspected of damaging fertility [Warning Reproductive toxicity];
H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

25369-33-9
17630-75-0

Wikipedia

5-Chlorooxindole

Dates

Modify: 2023-08-15

Explore Compound Types